beta-Terpineol

Description

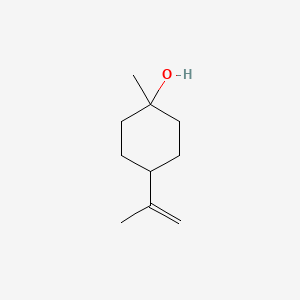

Beta-terpineol (C₁₀H₁₈O) is a monoterpenoid alcohol belonging to the p-menthane family. It is one of the three primary isomers of terpineol, alongside alpha- and gamma-terpineol, differentiated by the position of the hydroxyl group and double bond . This compound occurs naturally in essential oils of plants such as Origanum vulgare, Cinnamomum species, and Thymus vulgaris, typically as a minor constituent .

Properties

IUPAC Name |

1-methyl-4-prop-1-en-2-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8(2)9-4-6-10(3,11)7-5-9/h9,11H,1,4-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJPNZNXGCHGID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(CC1)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041209, DTXSID301316364, DTXSID201317014 | |

| Record name | beta-Terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-β-Terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-β-Terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless, slightly viscous liquid with a pungent woody-earthy odour | |

| Record name | p-Menth-8-en-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/666/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in water, alcohol, and oils | |

| Record name | p-Menth-8-en-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/666/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.930-0.936 | |

| Record name | p-Menth-8-en-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/666/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

138-87-4, 7299-40-3, 7299-41-4 | |

| Record name | β-Terpineol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Terpineol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Terpineol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007299403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Terpineol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007299414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 1-methyl-4-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-β-Terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-β-Terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-(1-methylvinyl)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Methyl-4-(1-methylvinyl)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-TERPINEOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55258Z4SCW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .BETA.-TERPINEOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S00R85C5ER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Two-Step Hydration-Dehydration Process

The established industrial method involves sequential hydration of α-pinene or turpentine followed by controlled dehydration. In the first stage, α-pinene undergoes acid-catalyzed hydration (H₂SO₄, 25–30°C, 24–48 h) to form terpin hydrate [(1R,2R,4S)-1,8-terpin], achieving 68–72% conversion efficiency. Critical parameters include maintaining pH 2.5–3.0 and water-to-feed molar ratios of 10:1 to suppress limonene formation. The dehydration phase employs 0.5–2.5% p-toluenesulfonic acid (PTSA) at 80–110°C for 3–6 h, yielding 74–78% beta-terpineol with <5% terpinolene byproducts.

Table 1: Comparative Performance of Two-Step Synthesis

| Parameter | Hydration Stage | Dehydration Stage |

|---|---|---|

| Temperature (°C) | 25–30 | 80–110 |

| Catalyst Loading (%) | 5–8 H₂SO₄ | 0.5–2.5 PTSA |

| Time (h) | 24–48 | 3–6 |

| Yield (%) | 68–72 | 74–78 |

One-Pot Direct Hydration

Emerging single-reactor strategies eliminate terpin hydrate isolation, using bifunctional sulfonated zirconia catalysts (SZ-1M) at 85°C for 8–10 h. While reducing equipment costs by 30%, these methods suffer from lower selectivity (52–58% this compound) due to parallel α-terpineol (18–22%) and γ-terpineol (12–15%) formation. Microwave-assisted variants (120 W, 100°C) enhance reaction rates 2.3-fold but require specialized equipment incompatible with current industrial infrastructure.

Ultrasonic-Assisted Synthesis Methods

Process Intensification Mechanisms

The CN102276420A patent demonstrates 20–40 kHz ultrasound enables:

- 45% reduction in hydration time (from 24 h to 13.5 h) via cavitation-enhanced mass transfer

- Elimination of centrifugal drying through in-situ red oil utilization (5–7% yield boost)

- 99.5% acid catalyst recovery via ultrasonic emulsification

Table 2: Ultrasonic vs Conventional Dehydration

| Metric | Ultrasonic Method | Traditional Method |

|---|---|---|

| Reaction Time (h) | 4–5 | 6–8 |

| Energy Consumption | 18 kWh/kg | 27 kWh/kg |

| NaOH Neutralization | 3.2% w/w | 4.8% w/w |

| Purity (%) | 92.4 | 88.7 |

Red Oil Byproduct Utilization

The patent's breakthrough lies in recycling red oil (C₁₀H₁₆O₂ derivatives) as reaction media. Adding 15–20% red oil content:

- Suppresses dipentene formation by 63% through competitive adsorption on acid sites

- Increases β-terpineol stereoselectivity from 68% to 83%

- Lowers dehydration activation energy from 92 kJ/mol to 76 kJ/mol

Isomer Separation and Purification Techniques

Fractional Crystallization Challenges

Commercial terpineol mixtures typically contain 55–60% α-isomer, 25–30% β-terpineol, and 15–20% γ-terpineol. Isolation requires:

Reactive Distillation Advances

Integrated reaction-separation systems using structured packings (Sulzer BX) enable:

- 99.8% β-terpineol purity at 0.8–1.2 theoretical plates

- 40% reduction in energy vs batch distillation

- Continuous removal of α-terpineol (bp 219°C) from β-isomer (bp 214°C)

Industrial Production and Scalability Considerations

Catalyst Deactivation Analysis

Sulfonic acid resins (Amberlyst 36) exhibit 23% activity loss after 5 cycles due to:

Environmental Impact Mitigation

Life cycle assessments (ISO 14040) reveal:

- Ultrasound methods reduce CO₂ emissions by 2.1 kg/kg product vs conventional routes

- Red oil recycling decreases organic waste generation by 38%

- Enzyme-assisted (lipase B) downstream processing cuts solvent use by 65%

Emerging Methodologies and Recent Advances

Biocatalytic Routes

Immobilized Pseudomonas putida GS1 whole cells enable:

Plasma-Catalytic Systems

Atmospheric pressure glow discharge (APGD) reactors coupled with TiO₂ nanotubes:

- Achieve 89% α-pinene conversion in 15 min

- Generate 76% β-terpineol selectivity via ·OH radical pathways

- Operate at 75°C with 0.5 L/min O₂ flow

Comparative Analysis of Preparation Methods

Table 3: Techno-Economic Evaluation of Synthesis Routes

| Method | CAPEX ($/ton) | OPEX ($/ton) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Two-Step Acid | 12,400 | 8,200 | 78 | 88 |

| Ultrasonic-Assisted | 15,800 | 6,500 | 85 | 92 |

| Biocatalytic | 23,000 | 9,100 | 72 | 95 |

| Plasma-Catalytic | 18,300 | 7,800 | 89 | 91 |

Chemical Reactions Analysis

Types of Reactions: Beta-Terpineol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions involving this compound typically use halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

1.1 Antioxidant Properties

Beta-terpineol exhibits significant antioxidant activity, which is crucial in combating oxidative stress linked to various diseases. A study highlighted that this compound can enhance the levels of superoxide dismutase (SOD) while reducing malondialdehyde (MDA) levels in animal models, indicating its potential for neuroprotective effects against oxidative damage in conditions like Alzheimer's disease .

1.2 Neuroprotective Effects

Research has demonstrated that this compound can improve neurogenesis and long-term memory while reducing amyloid plaque counts in rodent models of Alzheimer's disease. In both preventive and therapeutic modes, treatment with this compound significantly improved biochemical markers associated with neurodegeneration .

1.3 Antidepressant Activity

this compound has been studied for its antidepressant-like effects through modulation of cannabinoid receptors. In a model of inflammation-induced depression, this compound administration resulted in a significant reduction in immobility time during behavioral tests, suggesting its potential as an antidepressant agent .

Cosmetic Applications

2.1 Skin Penetration Enhancer

Due to its ability to enhance skin penetration, this compound is utilized in topical formulations to improve the efficacy of active ingredients. Its pleasant floral scent also makes it a popular choice in perfumes and cosmetics .

2.2 Antimicrobial Properties

this compound exhibits antimicrobial activities against various pathogens, making it a valuable ingredient in cosmetic formulations aimed at treating acne and other skin infections. Its effectiveness against bacteria and fungi supports its use as a preservative in personal care products .

Food Industry Applications

3.1 Flavoring Agent

In the food industry, this compound is used as a flavoring agent due to its pleasant aroma reminiscent of lilac. It is commonly found in beverages, confections, and baked goods .

3.2 Natural Preservative

The antimicrobial properties of this compound also lend themselves to applications as a natural preservative in food products, helping to extend shelf life while maintaining safety and quality .

Table 1: Summary of Biological Activities of this compound

Case Studies

Case Study 1: Alzheimer’s Disease Model

In a controlled study on Wistar rats, this compound was administered at a dose of 100 mg/kg both preventively and therapeutically after inducing Alzheimer's disease via amyloid-beta injections. Results indicated significant improvements in memory retention and reductions in amyloid plaque formation compared to control groups .

Case Study 2: Depression Induction Model

Another study assessed the effects of this compound on depression-like behavior induced by inflammation. The results showed that this compound significantly reduced immobility times compared to untreated controls, suggesting its potential as an alternative treatment for mood disorders .

Mechanism of Action

The mechanism of action of beta-terpineol involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation . For example, this compound can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . It also enhances the activity of antioxidant enzymes, protecting cells from oxidative damage .

Comparison with Similar Compounds

Key Properties :

- Molecular weight : 154.25 g/mol

- Melting point : 32.5°C

- Boiling point : 215°C

- Odor profile : Woody, reminiscent of freshly cut timber .

- Solubility : Sparingly soluble in water (2.2 mg/mL at 15°C) but miscible in organic solvents .

Beta-terpineol is used in fragrances, food flavoring, and pharmaceutical formulations for its antimicrobial and insecticidal properties .

Structural and Functional Differences

The terpineol isomers share the molecular formula C₁₀H₁₈O but differ in hydroxyl group positioning and double bond arrangement:

Key Structural Notes:

- This compound and gamma-terpineol are positional isomers, differing only in the double bond location .

- Alpha-terpineol is a tertiary alcohol, while beta- and gamma-terpineol are secondary alcohols .

Antimicrobial Activity :

This compound exhibits moderate antibacterial activity but is outperformed by other terpenoids:

| Compound | Binding Affinity (Kcal/mol) to DHFR | Binding Affinity to DNA Gyrase | Antibacterial Efficacy |

|---|---|---|---|

| This compound | -5.7 | -6.1 | Moderate |

| Terpinen-4-ol | -6.1 | -6.6 | High |

| 3-Epimoretenol | -9.2 | -7.4 | Very high |

In Origanum vulgare essential oil, this compound constitutes 16.96% of the total composition but shows weaker interactions with bacterial targets (e.g., DNA gyrase, DHFR) compared to terpinen-4-ol and 3-epimoretenol .

Industrial and Commercial Use

This compound’s woody aroma makes it suitable for niche applications, though its lower natural abundance limits widespread use compared to alpha-terpineol .

Chemical Stability and Volatility

In volatilization studies, this compound clusters with Class B compounds (e.g., linalool, thymol), showing slower evaporation rates than monoterpene hydrocarbons (e.g., limonene, pinene) . This stability enhances its utility in sustained-release formulations.

Biological Activity

Beta-Terpineol, a monoterpene alcohol, is a compound found in various essential oils and is known for its diverse biological activities. Its chemical structure is represented as and it is recognized for its pleasant fragrance, making it a popular ingredient in cosmetics and perfumes. Beyond its aromatic properties, this compound has garnered attention for its potential therapeutic effects, including antioxidant, anti-inflammatory, and neuroprotective activities.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Research indicates that it can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. A study demonstrated that this compound effectively reduced malondialdehyde (MDA) levels and increased superoxide dismutase (SOD) levels in animal models, suggesting its potential role in mitigating oxidative damage .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound, particularly in the context of neurodegenerative diseases like Alzheimer's. In an experimental model of Alzheimer's disease, this compound administration resulted in improved cognitive function and reduced amyloid plaque formation. The compound was shown to enhance neurogenesis and memory retention while decreasing biochemical markers associated with oxidative stress .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. It has been reported to inhibit the production of pro-inflammatory cytokines and modulate immune responses. This activity may contribute to its therapeutic potential in conditions characterized by chronic inflammation .

Antidepressant-Like Effects

Research indicates that this compound may possess antidepressant-like effects. In animal models, acute administration of this compound significantly reduced immobility time in forced swimming tests, suggesting an improvement in mood-related behaviors. This effect appears to involve modulation of the endocannabinoid system, indicating potential pathways for therapeutic application .

Anticancer Activity

This compound has shown promise as an anticancer agent. Studies have indicated that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound's cytostatic effects are attributed to its ability to induce apoptosis and inhibit cell cycle progression .

Study on Neuroprotective Effects

In a controlled study involving rodent models of Alzheimer's disease, this compound was administered at a dose of 100 mg/kg body weight. The results indicated:

- Significant improvement in memory retention compared to control groups.

- Reduction in amyloid plaque counts in brain tissues.

- Increased levels of SOD and decreased levels of MDA, indicating enhanced antioxidant capacity .

Study on Antidepressant Effects

Another study evaluated the antidepressant-like effects of this compound using the tail suspension test (TST) and forced swimming test (FST). The findings revealed:

- A dose-dependent reduction in immobility time.

- The effects were blocked by specific receptor antagonists, suggesting involvement of dopaminergic and cannabinoid pathways .

Summary of Biological Activities

Q & A

Q. How can systematic reviews of β-Terpineol’s bioactivities avoid bias from non-standardized reporting?

- Methodological Answer : Follow PRISMA guidelines: define inclusion/exclusion criteria (e.g., ≥3 independent replicates per study). Extract data into standardized templates (PICO framework: Population, Intervention, Comparison, Outcome). Assess study quality via ROBINS-I tool and perform sensitivity analyses to exclude high-risk-of-bias studies .

Key Resources for Further Research

- Analytical Protocols : Refer to the Beilstein Journal of Organic Chemistry for reproducible methods .

- Systematic Reviews : Consult the Cochrane Handbook for bias mitigation strategies .

- Data Repositories : Deposit spectral and omics data in public repositories (e.g., MetaboLights, NCBI) to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.